7-[(4-chlorophenyl)methoxy]-3-(3,4-dimethoxyphenyl)-5-hydroxy-4H-chromen-4-one
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Overview
Description
7-[(4-chlorophenyl)methoxy]-3-(3,4-dimethoxyphenyl)-5-hydroxy-4H-chromen-4-one is a complex organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of various functional groups, such as methoxy, hydroxy, and chlorophenyl, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-chlorophenyl)methoxy]-3-(3,4-dimethoxyphenyl)-5-hydroxy-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-chlorophenol with 3,4-dimethoxybenzaldehyde in the presence of a base to form an intermediate. This intermediate is then subjected to cyclization under acidic conditions to yield the desired chromen-4-one derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, as well as the implementation of efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-[(4-chlorophenyl)methoxy]-3-(3,4-dimethoxyphenyl)-5-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromen-4-one ring can be reduced to form a hydroxyl group.
Substitution: The methoxy and chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group results in a secondary alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 7-[(4-chlorophenyl)methoxy]-3-(3,4-dimethoxyphenyl)-5-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells .
Comparison with Similar Compounds
Similar Compounds
Coumarin: A naturally occurring compound with a similar chromen-4-one structure but lacking the chlorophenyl and dimethoxyphenyl groups.
Warfarin: A synthetic derivative of coumarin used as an anticoagulant.
Flavonoids: A class of compounds with a similar core structure but varying functional groups.
Uniqueness
7-[(4-chlorophenyl)methoxy]-3-(3,4-dimethoxyphenyl)-5-hydroxy-4H-chromen-4-one is unique due to the presence of the chlorophenyl and dimethoxyphenyl groups, which impart distinct chemical properties and biological activities. These functional groups enhance its reactivity and potential therapeutic applications compared to other similar compounds .
Properties
IUPAC Name |
7-[(4-chlorophenyl)methoxy]-3-(3,4-dimethoxyphenyl)-5-hydroxychromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClO6/c1-28-20-8-5-15(9-21(20)29-2)18-13-31-22-11-17(10-19(26)23(22)24(18)27)30-12-14-3-6-16(25)7-4-14/h3-11,13,26H,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCWCFLQWDNOEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OCC4=CC=C(C=C4)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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